molecular formula C7H11N3 B3058859 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 92223-93-3

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B3058859
CAS No.: 92223-93-3
M. Wt: 137.18 g/mol
InChI Key: DHDQYAUOOBDRMG-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: is a nitrogen-containing heterocyclic compound This compound is part of the pyrazolopyridine family, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be achieved through several methods. One common approach involves the reaction of 1,3-diketones with hydrazines under acidic conditions to form pyrazole intermediates, which are then cyclized with aldehydes or ketones to yield the desired pyrazolopyridine structure. The reaction typically requires a catalyst such as amorphous carbon-supported sulfonic acid and is carried out in ethanol at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazolopyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolopyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has shown potential as a bioactive agent with antibacterial, antiviral, antifungal, and antitumor activities. It is used in the development of new pharmaceuticals targeting various diseases .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated as inhibitors of specific enzymes and receptors involved in disease pathways, making them candidates for the treatment of cancer, infectious diseases, and neurological disorders .

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility and reactivity make it valuable for producing a wide range of products .

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-1-(4-methoxyphenyl)-6-[4-(5-methyl-2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine
  • 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Uniqueness: 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine stands out due to its specific substitution pattern and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and biological activity, making it distinct from other pyrazolopyridine derivatives .

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C8H11N3
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 1357353-51-5

The compound is characterized by its unique pyrazolo-pyridine structure, which contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, derivatives have been synthesized through the condensation of appropriate precursors followed by cyclization reactions. These synthetic routes often yield various analogs that can be evaluated for enhanced biological activity.

Antimicrobial Activity

One of the notable biological activities of this compound is its antimicrobial properties. A study evaluated a series of derivatives for their inhibitory effects on Mycobacterium tuberculosis pantothenate synthetase (PS). The most active compound demonstrated an IC₅₀ value of 21.8 ± 0.8 μM against MTB PS and exhibited a minimum inhibitory concentration (MIC) of 26.7 μM without significant cytotoxicity at 50 μM in RAW 264.7 cell lines .

Cytotoxicity and Antiproliferative Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings on the antiproliferative activity of different derivatives:

CompoundCell LineIC₅₀ (μM)Notes
This compoundHL600.70 ± 0.14Significant cytotoxicity observed
Derivative AK5620.92 ± 0.32Selective against chronic myeloid leukemia
Derivative BMCF70.59 ± 0.00High activity in breast cancer cells
Derivative CVero (normal)>25Low cytotoxicity in normal cells

These findings indicate that modifications to the pyrazolo-pyridine structure can significantly enhance cytotoxic activity while maintaining selectivity towards cancer cells over normal cells.

The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes or pathways associated with cell proliferation and survival. For instance, certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. One study reported a derivative with an IC₅₀ value of 0.36 µM against CDK2 and a selectivity index favoring CDK2 over CDK9 by a factor of 265 .

Case Studies

In one case study involving the treatment of cancer cell lines with various derivatives of pyrazolo[4,3-c]pyridine compounds:

  • Objective : To evaluate the antiproliferative effects on leukemia and breast cancer cell lines.
  • Methodology : Cells were treated with increasing concentrations of compounds derived from pyrazolo[4,3-c]pyridine.
  • Results : Several compounds exhibited potent cytotoxicity with IC₅₀ values ranging from low micromolar to sub-micromolar concentrations across different cell lines.

Properties

IUPAC Name

5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-3-2-7-6(5-10)4-8-9-7/h4H,2-3,5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDQYAUOOBDRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609971
Record name 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92223-93-3
Record name 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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